[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid - 1338690-16-6

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Catalog Number: EVT-3116454
CAS Number: 1338690-16-6
Molecular Formula: C12H9FN2O3
Molecular Weight: 248.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid and its derivatives have been described in the literature. A common strategy involves the synthesis of a 6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid core followed by functional group modifications to introduce the 3-fluorophenyl group at the desired position. []

One reported method [] involves the reaction of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the corresponding amide derivative. This amide can then be hydrolyzed under acidic or basic conditions to afford [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid.

Chemical Reactions Analysis

[3-(3-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, due to the presence of the carboxylic acid and pyridazinone moieties, can undergo various chemical transformations. For example, the carboxylic acid group can be readily converted into esters, amides, and other derivatives through standard organic reactions. The pyridazinone ring can also undergo electrophilic substitution reactions, particularly at the 5-position, allowing for further structural modifications. [, , ] These reactions can be employed to synthesize a library of analogs for structure-activity relationship studies and to explore the chemical space around this scaffold.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent inhibitor of class I histone deacetylase (HDAC) isoforms. It exhibited strong in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It also significantly increased intracellular levels of acetyl-histone H3 and P21, effectively inducing G1 cell cycle arrest and apoptosis. In vivo studies using SKM-1 xenograft models demonstrated excellent antitumor activity of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide when administered orally. Furthermore, the compound displayed a favorable pharmacokinetic profile in ICR mice and SD rats, with minimal metabolic property differences observed among hepatocytes from five species.

Compound Description: [6‐(5‐Methyl‐3‐phenylpyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid serves as a precursor to a series of amide derivatives, some of which exhibit potent analgesic and anti-inflammatory activities. Several of these derivatives, including compounds 6a, 6d, 6e, 6g, 6h, and 6m, demonstrate greater analgesic activity than aspirin and superior anti-inflammatory activity compared to indomethacin in in vivo models.

Relevance: Both [6‐(5‐Methyl‐3‐phenylpyrazole‐1‐yl)‐3(2H)‐pyridazinone‐2‐yl]acetic acid and [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid belong to the class of pyridazinone acetic acids. The structural similarity lies in the presence of an acetic acid substituent at the 2-position of the pyridazinone ring. The key difference lies in the substituent at the 6-position, with a 5-methyl-3-phenylpyrazole group in the related compound, as opposed to a 3-fluorophenyl group in the target compound.

1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid

Compound Description: This compound is a potent aldose reductase inhibitor exhibiting an IC50 of 30 nM. It is a member of a series of compounds designed to incorporate the benzothiazole side chain found in zopolrestat (1a) and its analogs into oxophthalazineacetic acid replacements, which include indazole, pyridazinone, and pyridopyridazinone with a pendant acetic acid moiety.

Relevance: While not directly sharing the pyridazinone core, 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid is related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid through its classification as an oxophthalazineacetic acid replacement. This categorization highlights the shared feature of a pendant acetic acid moiety, which is crucial for aldose reductase inhibition activity in both compounds.

[6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid

Compound Description: This compound demonstrates potent aldose reductase inhibitory activity with an IC50 of 2.1 nM. It belongs to a series of compounds designed as oxophthalazineacetic acid replacements, featuring benzothiazole side chains and pendant acetic acid moieties, similar to zopolrestat and its analogs.

Relevance: [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid due to its pyrido[2,3-d]-pyridazin-5-yl core structure, which incorporates the 6-oxopyridazin-1(6H)-yl moiety found in the target compound. Both compounds also share the key structural feature of a pendant acetic acid group.

3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl)methyl]-1-pyridazineacetic acid

Compound Description: This compound is a potent aldose reductase inhibitor, exhibiting an IC50 of 5 nM and demonstrating significant inhibition (76%) of sorbitol accumulation in rat sciatic nerve in a model of diabetic complications when administered orally at 10 mg/kg. It is a member of the oxophthalazineacetic acid replacement series, characterized by a benzothiazole side chain and a pendant acetic acid moiety.

Relevance: This compound is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid through its 3,4-dihydro-4-oxo-1-pyridazineacetic acid core, which contains the 6-oxopyridazin-1(6H)-yl moiety present in the target compound. Both compounds share the pendant acetic acid functionality that is crucial for aldose reductase inhibition activity.

3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl)benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid

Compound Description: This compound exhibits potent aldose reductase inhibitory activity with an IC50 of 52.2 nM. It also shows promising in vivo efficacy, inhibiting sorbitol accumulation by 61% in rat sciatic nerve at an oral dose of 10 mg/kg in a diabetic complications model. This compound belongs to the same oxophthalazineacetic acid replacement series as the previously mentioned compounds, featuring a benzothiazole side chain and a pendant acetic acid moiety.

Relevance: Like the previous pyridazineacetic acid derivatives, this compound is directly related to [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid due to its 3,4-dihydro-4-oxo-1-pyridazineacetic acid core, encompassing the 6-oxopyridazin-1(6H)-yl moiety found in the target compound. The shared pendant acetic acid group further strengthens the structural relationship between these compounds.

Properties

CAS Number

1338690-16-6

Product Name

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

IUPAC Name

2-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid

Molecular Formula

C12H9FN2O3

Molecular Weight

248.213

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI Key

BZEVTOJBCRAPFD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.